

G-5555 Hydrochloride: A Comprehensive Technical Guide on Target Protein Binding Affinity

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Compound of Interest

Compound Name: G-5555 hydrochloride

Cat. No.: B10800128

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of **G-5555 hydrochloride** for its primary protein targets. It includes a detailed summary of quantitative binding data, experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

G-5555 hydrochloride is a potent and selective small molecule inhibitor of the Group I p21-activated kinases (PAKs), with a particularly high affinity for PAK1.[1][2][3][4][5] PAKs are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, survival, and migration.[6] Their dysregulation is implicated in the progression of several diseases, most notably cancer, making them an attractive target for therapeutic intervention.[6] G-5555 was developed as a refined compound to improve upon earlier PAK inhibitors by addressing issues such as hERG channel activity, demonstrating favorable pharmacokinetic properties, including good oral bioavailability.[6]

Quantitative Binding Affinity Data

The binding affinity of **G-5555 hydrochloride** has been characterized using various in vitro assays. The following tables summarize the key quantitative data for its interaction with primary and secondary kinase targets.

Table 1: Inhibition Constants (Ki) for G-5555

Target Protein	Ki (nM)
PAK1	3.7
PAK2	11

Table 2: Half-maximal Inhibitory Concentrations (IC50) for G-5555

Target Protein	IC50 (nM)
SIK2	9
KHS1	10
PAK2	11
MST4	20
YSK1	34
MST3	43
Lck	52
pMEK (cellular assay)	69
hERG channel	>10,000

Data sourced from multiple references.[\[1\]](#)[\[7\]](#)

Experimental Protocols

The determination of the binding affinity and inhibitory activity of **G-5555 hydrochloride** involves several key experimental methodologies.

Kinase Inhibition Assay (Determination of K_i and IC_{50})

A common method to determine the inhibitory constant (K_i) and IC_{50} values for kinase inhibitors is through a competitive binding assay or a direct enzymatic activity assay.

Principle:

The assay measures the ability of the compound to inhibit the enzymatic activity of the target kinase. This is often done by quantifying the phosphorylation of a specific substrate.

Generalized Protocol:

- Reagents and Materials:
 - Recombinant human PAK1 or other target kinases.
 - ATP (Adenosine triphosphate).
 - Specific peptide substrate for the kinase.
 - **G-5555 hydrochloride** at various concentrations.
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
- Procedure:
 1. The target kinase and the peptide substrate are incubated in the assay buffer.
 2. **G-5555 hydrochloride** is added at a range of concentrations.
 3. The enzymatic reaction is initiated by the addition of ATP.

4. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
5. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
6. Data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
7. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
8. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of ATP used in the assay.

Cellular Phosphorylation Assay (pMEK IC50)

To assess the inhibitor's activity in a cellular context, a phospho-substrate assay is often employed. For G-5555, the inhibition of the phosphorylation of the downstream substrate MEK1 at serine 298 is a key measure of its cellular potency.^{[1][2]}

Principle:

This assay quantifies the level of a specific phosphorylated protein within cells after treatment with the inhibitor.

Generalized Protocol:

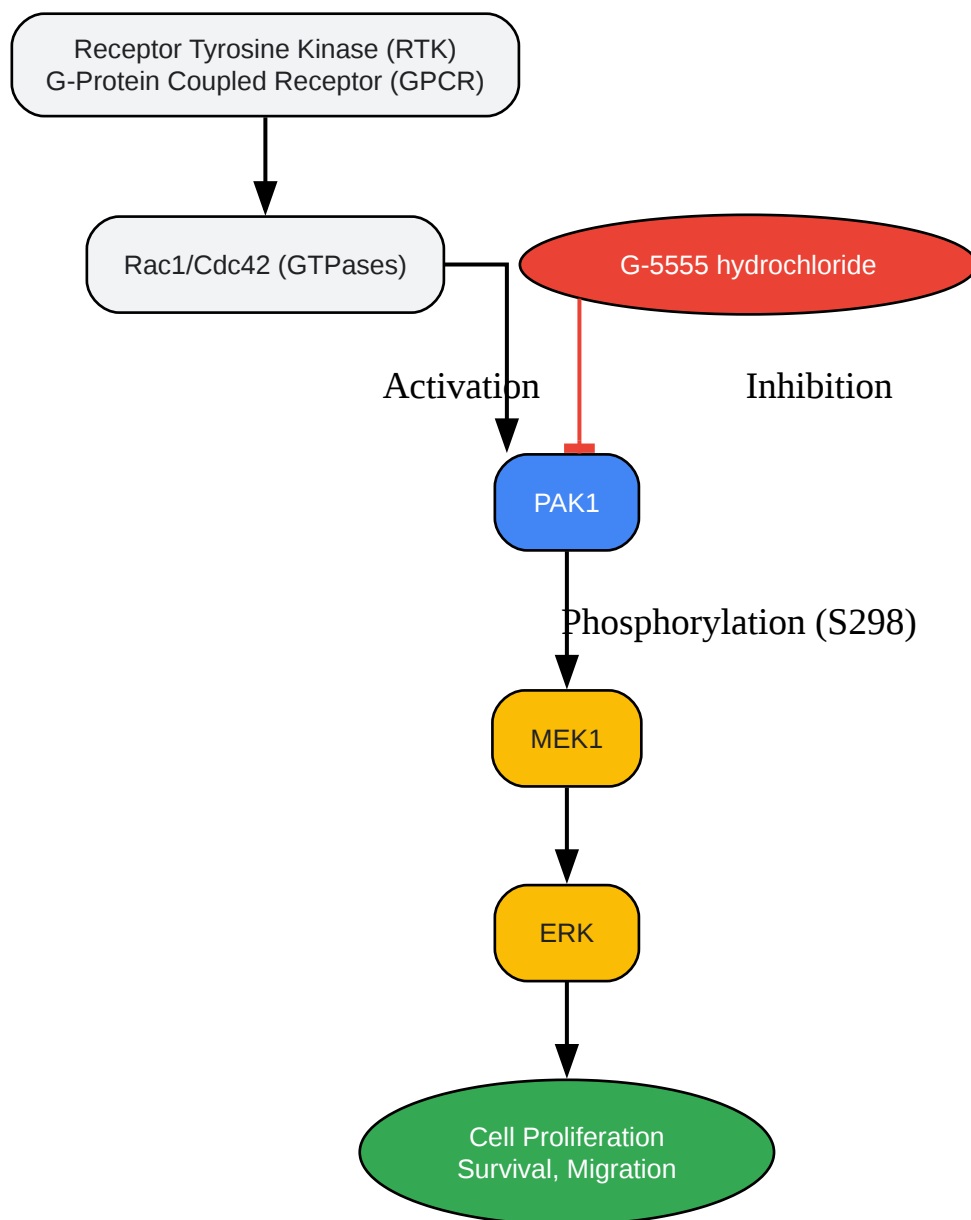
- Cell Culture:
 - A suitable cancer cell line, such as the H292 non-small cell lung cancer cell line, is cultured in appropriate media.^[1]
- Treatment:
 1. Cells are seeded in multi-well plates and allowed to adhere.
 2. The cells are then treated with various concentrations of **G-5555 hydrochloride** for a specific duration.

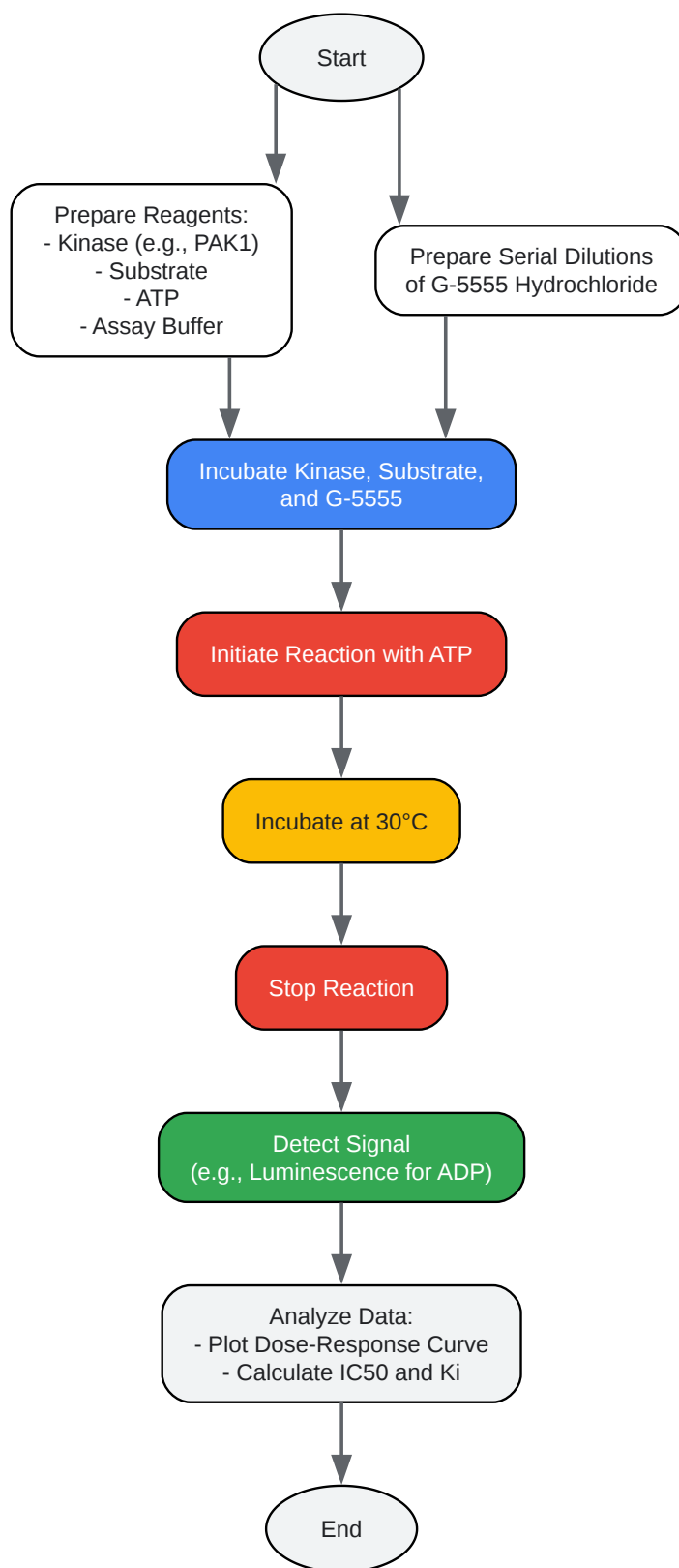
- Cell Lysis and Protein Quantification:
 1. After treatment, the cells are washed and then lysed to release the cellular proteins.
 2. The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- Detection of Phospho-MEK:
 1. An enzyme-linked immunosorbent assay (ELISA) or a Western blot is performed on the cell lysates.
 2. A primary antibody specific to the phosphorylated form of MEK1 (pMEK S298) is used.
 3. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.
 4. A substrate is added that produces a luminescent or colorimetric signal in the presence of the enzyme.
 5. The signal intensity, which is proportional to the amount of pMEK, is measured.
- Data Analysis:
 1. The data is normalized to the total protein concentration.
 2. The results are plotted as the level of pMEK versus the logarithm of the G-5555 concentration to determine the cellular IC₅₀ value.

Signaling Pathway and Workflow Visualizations

G-5555 Inhibition of the PAK1 Signaling Pathway

The following diagram illustrates the canonical PAK1 signaling pathway and the point of inhibition by G-5555.





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